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Heclin

Ubiquitin-proteasome system E3 ligase inhibitor Cellular potency

Researchers studying ubiquitin-proteasome pathways face a critical gap: no other commercial small molecule selectively inhibits HECT-domain E3 ligases without confounding RING-domain or proteasome activity. Heclin (CAS 890605-54-6) solves this as the first-in-class HECT ligase inhibitor, inducing active-site oxidation rather than E2-binding blockade. • Selective for Smurf2 (IC50 6.8 μM), Nedd4 (6.3 μM), WWP1 (6.9 μM); zero RING ligase cross-reactivity. • Validated in gastric cancer models (BGC803, MKN45), cardiomyocyte hypertrophy, and hippocampal memory paradigms. • Available in multiple pack sizes with ≥98% HPLC purity; shipped ambient or blue ice for global delivery.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
Cat. No. B1673030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeclin
SynonymsHeclin; 
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+
InChIKeySPTWXRJNCFIDRQ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Heclin: First Small Molecule HECT E3 Ligase Inhibitor


Heclin (HECT ligase inhibitor) is the first small molecule inhibitor of the HECT domain-containing E3 ubiquitin ligases, with a chemical structure defined as N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)acrylamide (CAS 890605-54-6) [1]. It inhibits several HECT ligases in cultured cells, with IC50 values of 6.8, 6.3, and 6.9 μM for Smurf2, Nedd4, and WWP1 respectively [2]. Heclin does not block E2 binding but causes a conformational change resulting in oxidation of the active site cysteine [3].

First small molecule inhibitor of HECT domain E3 ubiquitin ligases
Selective for HECT over RING ligases; does not inhibit Mdm2
Induces conformational change and active-site oxidation, distinct from E2-binding-site blockers

Why Heclin Outperforms Generic E3 Ligase Inhibitors


Substituting Heclin with a generic E3 ligase inhibitor or a pan-ubiquitin system modulator introduces confounding variables that compromise experimental resolution. Heclin is the only commercially available small molecule that selectively inhibits HECT-mediated ubiquitination without affecting RING-domain ligases [1]. In contrast, proteasome inhibitors like MG132 block degradation downstream of all ubiquitin ligases, obscuring HECT-specific contributions [2]. Similarly, related analogs like compound I exhibit reduced cellular activity despite comparable in vitro potency, demonstrating that chemical similarity does not guarantee functional equivalence [3]. The unique mechanism of Heclin—inducing conformational change and active site oxidation rather than E2 binding site blockade—further distinguishes it from peptide-based inhibitors [4].

HeclinHECT-specific ubiquitination inhibition
Pan-E3 / Proteasome InhibitorsBlock degradation downstream of all ligases, obscuring HECT contributions
HeclinConfirmed cellular target engagement
Structural Analog (Compound I)Weaker cellular activity despite comparable in vitro potency; chemical similarity does not ensure functional equivalence
HeclinConformational change + oxidation mechanism
Peptide-Based InhibitorsCompetitively block E2 binding site, causing distinct interference in E2-HECT interaction assays

Heclin Quantitative Evidence vs. Analogs and Other Inhibitors


Cellular Activity vs. Structural Analog

Despite similar in vitro IC50 values against isolated HECT domains (6.8–8.7 µM for Heclin vs. 7.4–8.7 µM for Compound I), Heclin exhibited markedly superior cellular efficacy. In HEK293 cells expressing Smurf2 HECT domain, Heclin reduced ubiquitinated protein with an apparent IC50 of 9 µM, whereas Compound I showed consistently weaker inhibition in vivo [1].

Cellular activity vs. analog
Head-to-head
Apparent IC50 = 9 µM (HEK293); Compound I shows weaker inhibition despite similar in vitro IC50 (6.8–8.7 µM)
Reported cellular target engagement context
Densitometry quantification; 30 min treatment
Ubiquitin-proteasome system E3 ligase inhibitor Cellular potency

Selectivity: No Inhibition of RING E3 Ligase Mdm2

Heclin (10 µM) did not inhibit auto-ubiquitination of the RING domain ligase Mdm2 in vitro, using the same E1 and E2 enzymes employed for HECT ligase assays [1]. This contrasts with pan-ubiquitin system inhibitors that affect both RING and HECT classes indiscriminately.

RING ligase selectivity
Head-to-head
0% inhibition of Mdm2 auto-ubiquitination at 10 µM
Supports HECT-selective profiling
Same E1/E2 enzymes as HECT assays
E3 ligase specificity RING vs. HECT Selectivity profiling

Distinct Mechanism: Conformational Change vs. E2 Blockade

Heclin does not act as a competitive inhibitor of E2 binding. An eightfold increase in E2 concentration did not significantly alter the IC50, and fluorescence polarization assays directly measuring HECT-E2 binding showed no effect of Heclin [1]. Hydrogen/deuterium exchange studies revealed that Heclin induces a conformational change in the HECT domain, leading to oxidation of the active site cysteine [2]. This contrasts with bicyclic peptide inhibitors that physically block the E2 binding site [3].

Inhibition mechanism
Head-to-head
Conformational change leading to active-site Cys oxidation; no effect on E2 binding (IC50 unchanged by 8× E2 increase)
Supports mechanism-of-action discrimination
H/D exchange MS; fluorescence polarization
Mechanism of action HECT ligase Oxidative inhibition

Cytotoxicity Profile vs. Inactive Analog

Heclin exhibited dose-dependent killing of growing HEK293 cells, with a median lethal concentration (LC50) of 45 µM [1]. In contrast, the structurally related but inactive analog Compound II showed no cytotoxicity even at 200 µM [2]. This correlation between in vivo inhibitory activity and cytotoxicity supports the on-target nature of Heclin's effects.

Cytotoxicity vs. inactive analog
Head-to-head
LC50 = 45 µM (HEK293, 24 h); Compound II inactive analog non-toxic up to 200 µM
Supports on-target cytotoxicity endpoint review
Inactive analog provides negative control
Cellular toxicity Structure-activity relationship HECT ligase dependence

Heclin Applications: From Ubiquitin Profiling to Disease Models


Discriminating RING- vs. HECT-Mediated Ubiquitination

Employ Heclin at 10–30 µM to selectively inhibit HECT ligase activity without affecting RING ligase function. Confirm specificity by parallel treatment with a RING ligase inhibitor (e.g., Nutlin-3a) or proteasome inhibitor (e.g., MG132) to map ubiquitin-dependent degradation pathways [1].

HECT Ligase Target Validation in Gastric Cancer

Treat gastric cancer cell lines (e.g., BGC803, MKN45) with Heclin at 10 µM for 1–5 days to assess effects on IGF1 signaling and cell viability. Heclin has been shown to inhibit multiple HECT ligases implicated in gastric cancer progression .

Smurf2-Dependent Cardiac Hypertrophy Studies

Use Heclin at 8 µM in neonatal rat cardiomyocytes (NRCMs) to inhibit Smurf2 and attenuate angiotensin II-induced hypertrophy, as measured by reduced ANP, BNP, and β-MHC mRNA levels and cell surface area [2].

Memory Consolidation and Extinction in Rodent Models

Administer Heclin (e.g., 10 µM intracerebroventricular) to investigate hippocampal HECT ligase roles in contextual fear memory. Heclin has been shown to facilitate consolidation, retrieval, and reconsolidation while impairing extinction [3].

Application
Selection Property
Validation Focus
RING/HECT ubiquitination pathway discrimination
HECT-selective inhibition profile
RING ligase negative control confirmation
Gastric cancer cell line IGF1 signaling studies
Cell-viability and IGF1 pathway endpoints
On-target HECT ligase inhibition validation
Cardiac hypertrophy model Smurf2 pathway research
ANP, BNP, β-MHC expression endpoints
Smurf2-dependent hypertrophy model response
Hippocampal memory consolidation/extinction research
Fear conditioning memory endpoints
HECT ligase role in memory phases validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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